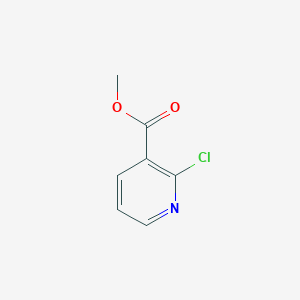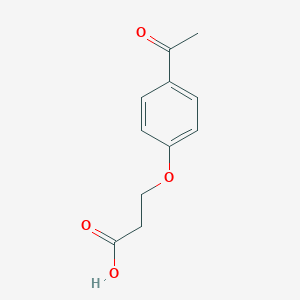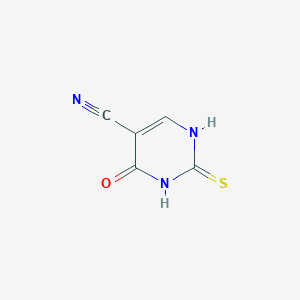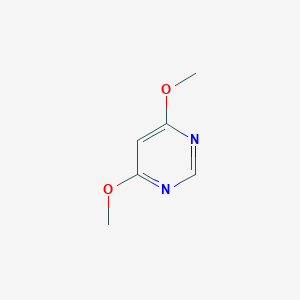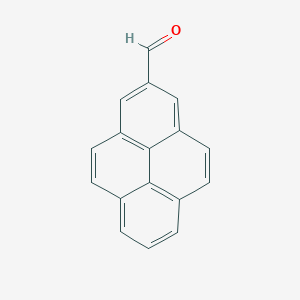
Pyrene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene-2-carbaldehyde is a chemical compound that belongs to the family of pyrene derivatives. It is a yellowish solid that is commonly used in scientific research applications due to its unique properties. This compound has been studied extensively due to its potential applications in various fields, including nanotechnology, materials science, and biochemistry.
Mécanisme D'action
The mechanism of action of pyrene-2-carbaldehyde is based on its ability to interact with various molecules. It has been shown to bind to amino acids and peptides via hydrogen bonding and hydrophobic interactions. It has also been shown to interact with proteins via electrostatic interactions and hydrophobic interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrene-2-carbaldehyde has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also highly stable and can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the use of pyrene-2-carbaldehyde in scientific research. One potential application is in the development of fluorescent sensors for the detection of biomolecules. Another potential application is in the synthesis of novel materials with unique properties. Additionally, this compound could be used as a starting material for the synthesis of new drugs with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a versatile chemical compound with numerous scientific research applications. Its unique properties make it an attractive building block for the synthesis of various materials, and its ability to interact with biomolecules makes it a valuable tool for the detection of various molecules. While there are some limitations to its use, this compound has the potential to contribute significantly to scientific research in the future.
Méthodes De Synthèse
Pyrene-2-carbaldehyde can be synthesized by reacting pyrene with formyl chloride in the presence of a catalyst. The reaction proceeds via a Friedel-Crafts acylation mechanism, which involves the addition of an acyl group to an aromatic ring. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
Pyrene-2-carbaldehyde has numerous scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of various molecules, including amino acids, peptides, and proteins. It has also been used as a building block for the synthesis of various materials, including polymers and nanoparticles.
Propriétés
Numéro CAS |
68967-09-9 |
|---|---|
Formule moléculaire |
C17H10O |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
pyrene-2-carbaldehyde |
InChI |
InChI=1S/C17H10O/c18-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-10H |
Clé InChI |
HCZHFOVHJWZHFP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=O)C=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



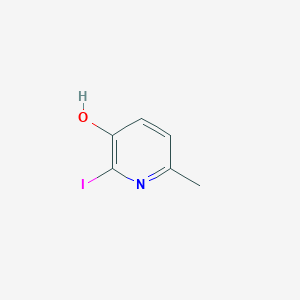
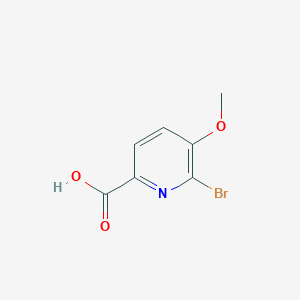
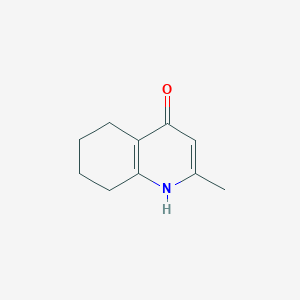
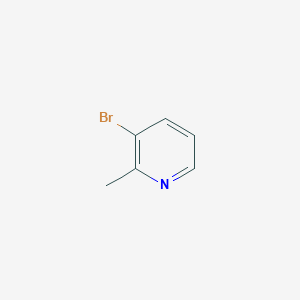
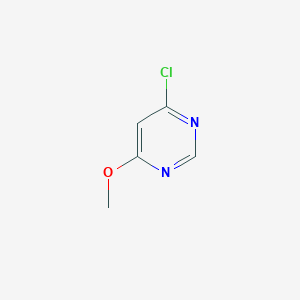
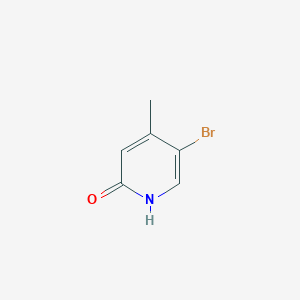
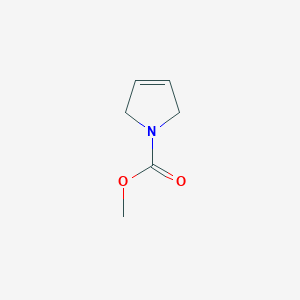
![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)
